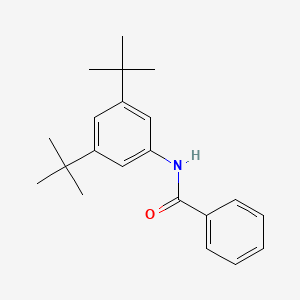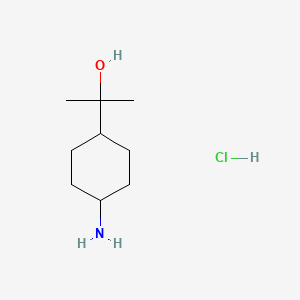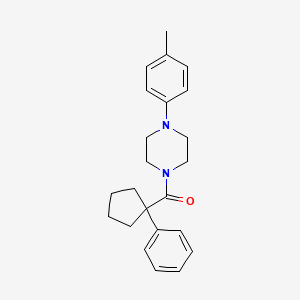![molecular formula C19H14ClFN4 B2519504 3-(2-chlorophenyl)-N-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890635-53-7](/img/structure/B2519504.png)
3-(2-chlorophenyl)-N-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-(2-chlorophenyl)-N-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a derivative of the pyrazolo[1,5-a]pyrimidine class, which is known for its diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and studied for their potential applications in medicinal chemistry. For instance, compounds with chloro and methoxy phenyl substitutions have been reported to possess moderate anticancer activity .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclization reactions and subsequent functional group transformations. For example, the synthesis of a related compound with chloro and methoxy phenyl groups was achieved by chlorination and aminisation from a pyrazolo[1,5-a]pyrimidine diol precursor . Another synthesis method for a pyrrolo[2,3-d]pyrimidine derivative involved coupling a chlorophenoxy phenylmethanamine with a chloro pyrrolopyrimidine . These methods suggest that the synthesis of the compound could involve similar strategies, such as cyclization and substitution reactions.
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is often confirmed using techniques such as IR, 1H NMR, and X-ray diffraction. For instance, the crystal structure of a related compound was determined to belong to the triclinic system, with specific cell parameters and space group . These techniques are crucial for confirming the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidine derivatives can undergo various chemical reactions, including cyclization and formylation. For example, the synthesis of a triazolopyrimidin derivative involved cyclization using Ni(NO3)2 . Another study reported the regioselective synthesis of formylpyrazolo[1,5-a]pyrimidines through a microwave-assisted cyclocondensation reaction followed by formylation . These reactions are indicative of the reactivity of the pyrazolo[1,5-a]pyrimidine scaffold and its potential for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, melting point, and biological activity, are influenced by their molecular structure. For example, the introduction of different substituents can significantly affect the anti-inflammatory properties of these compounds, as seen in a study where modifications at various positions led to a marked decrease or increase in activity . Additionally, the photophysical properties of these compounds, such as fluorescence intensity and quantum yields, can be tailored by substituting different acceptor or donor groups at specific positions .
Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structure
- The synthesis and crystal structure of related pyrazolo[1,5-a]pyrimidine derivatives have been extensively studied. For example, the crystal structure of a similar compound was synthesized through chlorination and aminization, confirmed by element analysis, IR, 1H NMR, and X-ray diffraction, indicating its potential for detailed structural analysis and applications in material science or pharmacology (Lu Jiu-fu et al., 2015).
Biological and Pharmacological Activities
- Pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their anticancer activities, showcasing moderate effects, which suggests their potential in developing new therapeutic agents (Lu Jiu-fu et al., 2015).
- Enaminones, serving as building blocks for substituted pyrazoles, have shown antitumor and antimicrobial activities, indicating the versatility of pyrazolo[1,5-a]pyrimidine derivatives in medicinal chemistry and drug design (S. Riyadh, 2011).
Antitumor Effects
- A series of triazolopyrimidines, which are structurally related to pyrazolo[1,5-a]pyrimidine derivatives, were shown to have a unique mechanism of tubulin inhibition, providing a novel approach to cancer treatment (N. Zhang et al., 2007).
Fluorescent Probes
- Pyrazolo[1,5-a]pyrimidine derivatives have been used as intermediates for preparing functional fluorophores, highlighting their potential in bioimaging and diagnostic applications (Juan C Castillo et al., 2018).
Antimicrobial and Anti-inflammatory Activities
- Novel pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities, further emphasizing their potential in drug discovery and pharmaceutical research (A. A. Farag et al., 2012).
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-N-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN4/c1-12-10-18(24-14-8-6-13(21)7-9-14)25-19(23-12)16(11-22-25)15-4-2-3-5-17(15)20/h2-11,24H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLXBBSATWYINA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)F)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-(1H-1,2,3-Benzotriazol-1-yl)octyl]pyridin-2-amine](/img/structure/B2519429.png)
![3-methoxy-N-{3-[1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2519430.png)
![Ethyl 2-[[2-(1-methylindol-3-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2519431.png)
![Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate](/img/structure/B2519434.png)
![5-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B2519436.png)
![N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2519437.png)
![N-(4-chlorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2519439.png)
![trans-2-[4-(Trifluoromethoxy)phenyl]cyclopropanecarboxylic Acid](/img/no-structure.png)
![2-[(2-bromo-5-methoxyphenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2519441.png)

